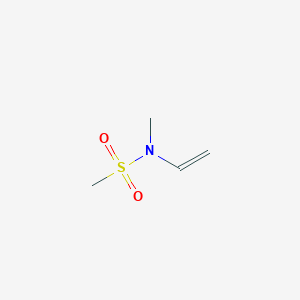

n-Ethenyl-n-methylmethanesulfonamide

Description

n-Ethenyl-n-methylmethanesulfonamide (CAS: 1675790-91-6) is a sulfonamide derivative with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol. Its structure features a methyl group (-CH₃), an ethenyl (vinyl, C=C) group, and a sulfonamide (-SO₂NH-) moiety. The compound’s InChIKey (FDDFDBVFFAXHJD-UHFFFAOYSA-N) and SMILES (S(C)(N(C=C)C)(=O)=O) reflect its linear aliphatic backbone with unsaturated bonding .

Note: A discrepancy exists between the user-provided name ("n-Ethenyl") and the evidence, which refers to N-Ethynyl-N-methylmethanesulfonamide (ethynyl: C≡C). This article assumes the intended compound is the ethynyl derivative, as per the cited CAS data.

Sulfonamides are renowned for their biological activity, particularly in medicinal chemistry and materials science. The ethynyl group in this compound may enable unique reactivity, such as participation in click chemistry or polymer synthesis .

Properties

CAS No. |

44637-63-0 |

|---|---|

Molecular Formula |

C4H9NO2S |

Molecular Weight |

135.19 g/mol |

IUPAC Name |

N-ethenyl-N-methylmethanesulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-4-5(2)8(3,6)7/h4H,1H2,2-3H3 |

InChI Key |

WZQIQDXPJLYRCF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Ethenyl-n-methylmethanesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction can be represented as follows:

RSO2Cl+R2′NH→RSO2NR2′+HCl

In this reaction, RSO₂Cl represents the sulfonyl chloride, and R’₂NH represents the amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

n-Ethenyl-n-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Ethenyl-n-methylmethanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Ethenyl-n-methylmethanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form stable complexes with various enzymes and proteins, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares n-Ethenyl-n-methylmethanesulfonamide with structurally related sulfonamides:

Key Findings and Functional Group Analysis

Reactivity: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like N,N-Dimethylmethanesulfonamide .

Biological Activity :

- Sulfonamides with aromatic substituents (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) exhibit enhanced antimicrobial properties due to improved lipophilicity and target binding .

- Bulkier derivatives (e.g., Dofetilide Related Compound A) are used in cardiac pharmacology but face challenges in bioavailability due to high molecular weight (>400 g/mol) .

Physicochemical Properties :

- Aliphatic sulfonamides (e.g., N,N-Dimethylmethanesulfonamide) have lower melting points and higher solubility in polar solvents compared to aromatic analogs .

- The chloro group in N-(3-Chloro-4-methylphenyl)methanesulfonamide contributes to higher density and refractive index, influencing material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.